molecular formula C7H7N3O2S B1500506 4-Amino-3-cyanobenzenesulfonamide CAS No. 49674-12-6

4-Amino-3-cyanobenzenesulfonamide

Cat. No.: B1500506
CAS No.: 49674-12-6
M. Wt: 197.22 g/mol
InChI Key: BTISBCKRPUVXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-cyanobenzenesulfonamide is a benzenesulfonamide derivative featuring a sulfonamide group (-SO₂NH₂) at position 1, an amino group (-NH₂) at position 4, and a cyano group (-CN) at position 3 on the aromatic ring. Sulfonamides are historically significant as antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in folate biosynthesis.

Properties

CAS No.

49674-12-6

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

4-amino-3-cyanobenzenesulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-4-5-3-6(13(10,11)12)1-2-7(5)9/h1-3H,9H2,(H2,10,11,12)

InChI Key

BTISBCKRPUVXKE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C#N)N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric nature of substituents significantly impacts sulfonamide behavior. Key analogs include:

Table 1: Substituent Comparison of Selected Benzenesulfonamides
Compound Name Substituents Key Features
4-Amino-3-cyanobenzenesulfonamide -NH₂ (C4), -CN (C3) Strong electron-withdrawing -CN group
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide () Pyrazole ring with -Cl (C4), -CH₃ (C3) Bulky pyrazole substituent; halogenated
4-[(4-Aminophenyl)amino]-N-(methylsulfonyl)-3-nitrobenzenesulfonamide () -NO₂ (C3), -NHSO₂CH₃ (C4) Nitro and sulfonyl groups; planar amino
  • Acidity and Solubility: The cyano group in this compound increases the acidity of the sulfonamide proton (estimated pKa ~8–9) compared to electron-donating groups (e.g., -CH₃ in ). This enhances aqueous solubility at physiological pH, critical for bioavailability .
  • Crystallographic Behavior: Substituents influence hydrogen bonding and crystal packing. For instance, nitro and sulfonyl groups () may form stronger hydrogen bonds than cyano groups, affecting crystal stability and melting points. Software like SHELXL () and WinGX () are instrumental in analyzing such structural features.

Hydrogen Bonding and Supramolecular Assembly

Graph set analysis () reveals that the amino and sulfonamide groups in this compound participate in N-H···O/S hydrogen bonds, forming chains or rings.

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